Cas no 96203-70-2 (Pancratistatin)

Pancratistatin is a naturally occurring isoquinoline alkaloid isolated from the Pancratium genus of Amaryllidaceae plants. It exhibits potent cytotoxic activity against a broad spectrum of cancer cell lines, including multidrug-resistant variants, by selectively inducing apoptosis through mitochondrial targeting. Its mechanism involves disruption of mitochondrial membrane potential and activation of intrinsic apoptotic pathways, while demonstrating minimal toxicity to normal cells. Pancratistatin's unique selectivity and efficacy make it a promising candidate for anticancer drug development. Research also suggests potential antiviral and anti-inflammatory properties. Due to its complex structure, synthetic production remains challenging, emphasizing the importance of optimized extraction and purification methods for research applications.
Pancratistatin structure
Pancratistatin structure
Product name:Pancratistatin
CAS No:96203-70-2
MF:C14H15NO8
Molecular Weight:325.270804643631
CID:1001954
PubChem ID:441597

Pancratistatin 化学的及び物理的性質

名前と識別子

    • Pancratistatin
    • (1R,2S,3S,4S,4aR,11bR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one
    • Pancuronium Bromide
    • (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,2,3,4,7-pentahydroxy[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one (ACI)
    • [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, [1R-(1α,2β,3α,4α,4aα,11bβ)]- (ZCI)
    • (+)-Pancratistatin
    • NSC 349156
    • Pancratistatine
    • NSC-349156
    • (1,3)Dioxolo(4,5-j)phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, (1R-(1alpha,2beta,3alpha,4alpha,4aalpha,11bbeta))-
    • NCI60_003105
    • Q7130395
    • 96203-70-2
    • CHEBI:7906
    • SMP1_000217
    • (1,3)Dioxolo(4,5-j)phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, (1R,2S,3S,4S,4aR,11bR)-
    • DTXSID501315881
    • 4GUM4B7K5B
    • NSC349156
    • (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,2,3,4,7-pentahydroxy(1,3)dioxolo(4,5-j)phenanthridin-6(2H)-one
    • UNII-4GUM4B7K5B
    • MLS002701837
    • VREZDOWOLGNDPW-ALTGWBOUSA-N
    • B844009K070
    • [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, (1R,2S,3S,4S,4aR,11bR)-
    • NS00126096
    • CHEMBL419335
    • [1,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-,
    • (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,2,3,4,7-pentahydroxy[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one
    • [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, [1R-(1alpha,2beta,3alpha,4alpha,4aalpha,11bbeta)]-
    • SCHEMBL93612
    • C08535
    • HY-102010
    • CS-0022453
    • SMR001565430
    • GLXC-02877
    • DA-56579
    • (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-[1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one; [1R-(1a,2ss,3a,4a,4aa,11bss)]-1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-[1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one; (+)-Pancratistatin; NSC 349156; Pancratistatine
    • インチ: 1S/C14H15NO8/c16-8-5-3-1-4-13(23-2-22-4)9(17)6(3)14(21)15-7(5)10(18)12(20)11(8)19/h1,5,7-8,10-12,16-20H,2H2,(H,15,21)/t5-,7-,8-,10+,11+,12+/m1/s1
    • InChIKey: VREZDOWOLGNDPW-ALTGWBOUSA-N
    • SMILES: O[C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@H]2[C@H]1C1C=C3OCOC3=C(O)C=1C(N2)=O

計算された属性

  • 精确分子量: 325.08
  • 同位素质量: 325.08
  • 同位体原子数: 0
  • 水素結合ドナー数: 6
  • 氢键受体数量: 8
  • 重原子数量: 23
  • 回転可能化学結合数: 0
  • 複雑さ: 503
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 6
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -1.6
  • トポロジー分子極性表面積: 149A^2

じっけんとくせい

  • 密度みつど: 1.824
  • Boiling Point: 661.426°C at 760 mmHg
  • フラッシュポイント: 353.818°C
  • Refractive Index: 1.752
  • PSA: 148.71000
  • LogP: -1.89750

Pancratistatin Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
P173600-2.5mg
Pancratistatin
96203-70-2
2.5mg
$ 804.00 2023-09-06
TRC
P173600-5mg
Pancratistatin
96203-70-2
5mg
$ 1384.00 2023-09-06
TRC
P173600-.5mg
Pancratistatin
96203-70-2
5mg
$178.00 2023-05-17
MedChemExpress
HY-102010-1mg
Pancratistatin
96203-70-2
1mg
¥7000 2024-07-20
TRC
P173600-0.5mg
Pancratistatin
96203-70-2
0.5mg
$ 145.00 2022-06-03
A2B Chem LLC
AY10075-2mg
Pancratistatin
96203-70-2 ≥98%
2mg
$1177.00 2024-07-18
A2B Chem LLC
AY10075-5mg
Pancratistatin
96203-70-2
5mg
$1366.00 2023-12-29
A2B Chem LLC
AY10075-2.5mg
Pancratistatin
96203-70-2
2.5mg
$844.00 2023-12-29

Pancratistatin 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ,  Tetrahydrofuran ;  30 min, 0 °C
1.2 Reagents: Dowex 50W-X8
Reference
A Concise Total Synthesis of (+)-Pancratistatin from D-Glucose Featuring the Henry Reaction
Akai, Shoji; Kojima, Masaru; Yamauchi, Shunsuke; Kohji, Takahiro; Nakamura, Yutaka; et al, Asian Journal of Organic Chemistry, 2013, 2(4), 299-302

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Cuprate(2-), (cyano-κC)bis(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:2) Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → 0 °C; 2 h, 0 °C; 0 °C → -78 °C
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ;  -78 °C; 30 min, -78 °C
1.3 Reagents: Sodium thiosulfate ,  Ammonium chloride Solvents: Water ;  -78 °C → rt
Reference
Synthesis of aminocyclitol pancratistatin derivatives via metal catalyzed de-aromative 1,2-carbo-amination
, United States, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol
Reference
Antineoplastic Agents. 450. Synthesis of (+)-Pancreatistatin from (+)-Narciclasine as Relay
Pettit, George R.; Melody, Noeleen; Herald, Delbert L., Journal of Organic Chemistry, 2001, 66(8), 2583-2587

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  25 °C; 25 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, 0 °C
Reference
Enantioselective Synthesis of Isocarbostyril Alkaloids and Analogs Using Catalytic Dearomative Functionalization of Benzene
Bingham, Tanner W.; Hernandez, Lucas W. ; Olson, Daniel G.; Svec, Riley L.; Hergenrother, Paul J.; et al, Journal of the American Chemical Society, 2019, 141(1), 657-670

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ;  2 h, rt
Reference
Convergent Synthesis of Pancratistatin from Piperonal and Xylose
Dam, Johan Hygum; Madsen, Robert, European Journal of Organic Chemistry, 2009, (27), 4666-4673

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
1.2 Reagents: Acetic acid ,  Zinc Solvents: Water ;  4 h, rt → 100 °C; 100 °C → rt; 10 min, rt → 0 °C
Reference
Total Synthesis of (+)-Pancratistatin by the Rh(III)-Catalyzed Addition of a Densely Functionalized Benzamide to a Sugar-Derived Nitroalkene
Potter, Tyler J.; Ellman, Jonathan A., Organic Letters, 2017, 19(11), 2985-2988

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate
Reference
First Total Synthesis of (+)-Pancratistatin: An Unusual Set of Problems
Tian, Xinrong; Hudlicky, Tomas; Koenigsberger, Kurt, Journal of the American Chemical Society, 1995, 117(12), 3643-4

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ,  Tetrahydrofuran ;  20 min, rt
1.2 Reagents: Acetic acid ;  neutralized
Reference
Enantioselective Synthesis of Protected Nitrocyclohexitols with Five Stereocenters. Total Synthesis of (+)-Pancratistatin
Cagide-Fagin, Fernando; Nieto-Garcia, Olaia; Lago-Santome, Hugo; Alonso, Ricardo, Journal of Organic Chemistry, 2012, 77(24), 11377-11382

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Cuprate(2-), (cyano-κC)bis(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:2) Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → 0 °C; 2 h, 0 °C; 0 °C → -78 °C
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ;  -78 °C; 30 min, -78 °C
1.3 Reagents: Sodium thiosulfate ,  Ammonium chloride Solvents: Water
Reference
Synthesis of (+)-Pancratistatins via Catalytic Desymmetrization of Benzene
Hernandez, Lucas W. ; Pospech, Jola; Klockner, Ulrich; Bingham, Tanner W.; Sarlah, David, Journal of the American Chemical Society, 2017, 139(44), 15656-15659

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Preparation and functionalization of isocarbostyril alkaloids as anticancer agents
, World Intellectual Property Organization, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Lithium iodide Solvents: Dimethylformamide
Reference
Asymmetric Total Synthesis of (+)-Pancratistatin
Trost, Barry M.; Pulley, Shon R., Journal of the American Chemical Society, 1995, 117(40), 10143-4

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol
Reference
Synthesis of pancratistatin
, World Intellectual Property Organization, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  1 h, -78 °C → 0 °C
1.2 Solvents: Methanol ;  2 h, -78 °C → 0 °C
Reference
A concise synthesis of (+)-pancratistatin using pinitol as a chiral building block
Li, Min; Wu, Anmei; Zhou, Peijie, Tetrahedron Letters, 2006, 47(22), 3707-3710

Pancratistatin Raw materials

Pancratistatin Preparation Products

Pancratistatin 関連文献

Pancratistatinに関する追加情報

Exploring Pancratistatin (CAS No. 96203-70-2): A Promising Natural Compound in Modern Therapeutics

In recent years, the search for novel bioactive compounds derived from natural sources has gained significant traction, with Pancratistatin (CAS No. 96203-70-2) emerging as a focal point of scientific interest. This alkaloid, isolated from the Pancratium littorale and related Amaryllidaceae plants, has demonstrated remarkable potential in cancer research, apoptosis induction, and neuroprotective applications. Its unique mechanism of action, targeting mitochondria in cancer cells while sparing healthy tissues, positions it as a promising candidate for targeted therapy—a hot topic in precision medicine discussions.

The growing public interest in natural anticancer agents aligns with frequent search queries like "plant-based cancer treatments" and "Pancratistatin clinical trials." Researchers have highlighted its ability to selectively induce programmed cell death in malignant cells, a property that addresses the critical need for therapies with reduced side effects—a major concern among patients exploring alternative oncology options. Studies published in journals such as Journal of Natural Products detail its efficacy against various cancer cell lines, including those resistant to conventional chemotherapy.

From a biochemical perspective, Pancratistatin (CAS No. 96203-70-2) belongs to the phenanthridone alkaloids class, characterized by a distinctive tetracyclic structure. This molecular architecture enables interactions with Bcl-2 family proteins, modulating apoptotic pathways—a subject frequently searched in molecular oncology forums. Unlike many cytotoxic agents, it exhibits minimal toxicity to normal cells at therapeutic concentrations, making it a standout in discussions about "selective chemotherapeutic agents."

The compound's potential extends beyond oncology. Recent investigations explore its role in neurodegenerative disease management, particularly in modulating oxidative stress and mitochondrial dysfunction—key factors in conditions like Alzheimer's and Parkinson's diseases. This dual applicability in cancer and neurological disorders responds to trending searches about "multi-target natural compounds" and "mitochondria-targeting drugs."

Despite its promise, challenges remain in Pancratistatin production and bioavailability optimization. Current research focuses on synthetic analogs and nanoparticle delivery systems to overcome these limitations—topics frequently appearing in pharmaceutical development literature. The compound's scarcity in natural sources has spurred interest in total synthesis methods, with several research groups publishing innovative routes in Organic Letters and similar journals.

From an SEO perspective, content around Pancratistatin mechanisms, source plants, and comparison with taxol (another plant-derived anticancer agent) ranks highly, reflecting public curiosity. The compound's unique selective cytotoxicity profile often draws comparisons to vinblastine and camptothecin in scientific discourse, making these terms valuable for contextual linking in professional content.

Ongoing studies investigate Pancratistatin's synergy with conventional therapies, addressing search queries about "combination cancer treatments." Preliminary data suggest enhanced efficacy when paired with radiotherapy or certain kinase inhibitors, though clinical validation remains pending. This aligns with the medical community's growing emphasis on integrative treatment approaches—a dominant theme in contemporary cancer care discussions.

In conclusion, Pancratistatin (CAS No. 96203-70-2) represents a fascinating intersection of natural product chemistry and translational medicine. Its development trajectory mirrors increasing public and scientific interest in eco-pharmacognosy and sustainable drug discovery—topics gaining visibility in both academic circles and mainstream health dialogues. As research progresses, this compound may well redefine aspects of targeted molecular therapy in the coming decade.

おすすめ記事

推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited